REACTION_CXSMILES
|
[C:1]([S:3][C:4]1[CH:5]=[C:6]([C:10]([O:12][CH3:13])=[O:11])[N:7]([CH3:9])[CH:8]=1)#N.CI.C[O-].[Na+]>CO>[CH3:13][O:12][C:10]([C:6]1[N:7]([CH3:9])[CH:8]=[C:4]([S:3][CH3:1])[CH:5]=1)=[O:11] |f:2.3|
|
Name
|
|
Quantity
|
2.8 g
|
Type
|
reactant
|
Smiles
|
C(#N)SC=1C=C(N(C1)C)C(=O)OC
|
Name
|
|
Quantity
|
50 mL
|
Type
|
solvent
|
Smiles
|
CO
|
Name
|
|
Quantity
|
1.25 mL
|
Type
|
reactant
|
Smiles
|
CI
|
Name
|
sodium methoxide
|
Quantity
|
1.08 g
|
Type
|
reactant
|
Smiles
|
C[O-].[Na+]
|
Control Type
|
AMBIENT
|
Type
|
CUSTOM
|
Details
|
After stirring for about 30 minutes at room temperature
|
Rate
|
UNSPECIFIED
|
RPM
|
0
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Type
|
CONCENTRATION
|
Details
|
the reaction mixture is concentrated to a paste
|
Type
|
ADDITION
|
Details
|
diluted with 100 ml of ethylether
|
Type
|
FILTRATION
|
Details
|
The resulting precipitate is filtered off
|
Type
|
CONCENTRATION
|
Details
|
the filtrate concentrated
|
Type
|
CUSTOM
|
Details
|
to give an oil which
|
Type
|
DISTILLATION
|
Details
|
is distilled at 100° to 104° at 0.25 mm-Hg
|
Reaction Time |
30 min |
Name
|
|
Type
|
product
|
Smiles
|
COC(=O)C=1N(C=C(C1)SC)C
|
Type | Value | Analysis |
---|---|---|
AMOUNT: MASS | 2.2 g | |
YIELD: PERCENTYIELD | 86% | |
YIELD: CALCULATEDPERCENTYIELD | 83.1% |
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |